molecular formula C13H25BO2 B6597306 2-(cyclohexylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 123706-53-6

2-(cyclohexylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B6597306
CAS No.: 123706-53-6
M. Wt: 224.15 g/mol
InChI Key: JSDLPZMWGFPYEU-UHFFFAOYSA-N
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Description

2-(cyclohexylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound features a cyclohexylmethyl group attached to a dioxaborolane ring, making it a versatile reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclohexylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of cyclohexylmethyl bromide with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(cyclohexylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or boronate esters.

    Reduction: It can be reduced to form borohydrides.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dioxaborolane ring is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Boronic acids or boronate esters.

    Reduction: Borohydrides.

    Substitution: Various substituted dioxaborolane derivatives.

Scientific Research Applications

2-(cyclohexylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It is employed in the development of boron-containing drugs for cancer therapy and other medical applications.

    Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 2-(cyclohexylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the formation of a boron-carbon bond through a palladium-catalyzed cross-coupling reaction. The palladium catalyst facilitates the oxidative addition of the boron reagent to the organic substrate, followed by transmetalation and reductive elimination steps to form the desired product. The molecular targets and pathways involved in these reactions are primarily related to the activation and functionalization of carbon-boron bonds.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylboronic acid: Similar in structure but lacks the dioxaborolane ring.

    Pinacolborane: Contains a boron atom bonded to a pinacol group, similar reactivity in cross-coupling reactions.

    Bis(pinacolato)diboron: A precursor in the synthesis of various boron-containing compounds.

Uniqueness

2-(cyclohexylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a cyclohexylmethyl group and a dioxaborolane ring, which imparts distinct reactivity and stability. This makes it a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

Properties

IUPAC Name

2-(cyclohexylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25BO2/c1-12(2)13(3,4)16-14(15-12)10-11-8-6-5-7-9-11/h11H,5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSDLPZMWGFPYEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70560141
Record name 2-(Cyclohexylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70560141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123706-53-6
Record name 2-(Cyclohexylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70560141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

62.9 ml of cyclohexylmethyl bromide are slowly added dropwise to 12.0 g of magnesium and 200 ml of diethyl ether. After the magnesium has dissolved, the solution of the Grignard compound is added dropwise to a solution of 50.3 ml of trimethyl borate in 100 ml of diethyl ether which has been precooled to -78° C. in such a way that the temperature does not rise above -55° C., and the mixture is then stirred at R.T. for 2 h. Then, while cooling in ice, 113 ml of 40% strength H2SO4 are added in such a way that the internal temperature does not rise above 25° C. 53.2 g of pinacol in 100 ml of diethyl ether are now poured in, and the diethyl ether together with the biproduct methanol are removed in a rotary evaporator. The pH is then adjusted with NaHCO3 to 8, the mixture is extracted 3 times with 200 ml of MTB, the organic phase is dried over Na2SO4, the solvent is removed in vacuo, and the residue is distilled under high vacuum. 49.7 g of the title compound are obtained as a colorless oil. ##EQU5##
Quantity
62.9 mL
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reactant
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12 g
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reactant
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200 mL
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0 (± 1) mol
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50.3 mL
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100 mL
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53.2 g
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100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(cyclohexylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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